Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate
Description
Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a 2-oxoethyl group linked to a 4-phenyl-1,3-thiazol-2-ylamine moiety and an ethyl ester at position 2. This structure combines a piperidine ring (known for conformational flexibility and bioactivity) with a thiazole group (a sulfur- and nitrogen-containing heterocycle associated with diverse pharmacological properties). The ethyl ester enhances solubility and bioavailability, making the compound a candidate for drug discovery .
Properties
IUPAC Name |
ethyl 1-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-2-25-18(24)15-9-6-10-22(11-15)12-17(23)21-19-20-16(13-26-19)14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQILUCZKMMCJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a thiazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Thiazole or Piperidine Substituents
Compound A : N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
- Key Features: Shares the 2-oxo-2-[(4-phenylthiazol-2-yl)amino]ethyl group but incorporates a triazole-thioether bridge and a benzamide terminal.
- Comparison : The triazole-thioether extension in Compound A may enhance binding affinity compared to the simpler piperidine-ester framework of the target compound.
Compound B : Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate (CAS 606111-81-3)
- Key Features: Combines a piperidine-thiazole core with a quinazolinone substituent.
- Molecular Formula : C₁₉H₂₂N₄O₃S (MW: 378.47 g/mol).
Compound C : Ethyl 3,5-dimethyl-4-(4-{2-oxo-2-[(propan-2-yl)amino]ethyl}piperidine-1-carbonyl)-1H-pyrrole-2-carboxylate
- Key Features: Replaces the thiazole-amino group with a propan-2-ylamino substituent and adds a pyrrole-carbonyl moiety.
- Molecular Weight : 377.48 g/mol.
Piperidine Derivatives with Ester Functionalization
Compound D : Ethyl 1-(3-methoxybenzoyl)piperidine-3-carboxylate
- Key Features: Substitutes the thiazole-amino-ethyl group with a 3-methoxybenzoyl moiety.
- Molecular Weight : 291.35 g/mol.
- Comparison : The benzoyl group increases lipophilicity, which may enhance blood-brain barrier penetration for CNS-targeted therapies .
Compound E : Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
Functional Group Variations and Bioactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
